molecular formula CH5NO3S B1582947 Methylsulfamic acid CAS No. 4112-03-2

Methylsulfamic acid

Cat. No.: B1582947
CAS No.: 4112-03-2
M. Wt: 111.12 g/mol
InChI Key: YKSVNSKYIUPAKW-UHFFFAOYSA-N
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Description

Methylsulfamic acid (CH₃NHSO₃H, CAS 4112-3-2) is an organosulfur compound characterized by a sulfamoyl group (-SO₂NH₂) attached to a methyl group. It belongs to the sulfamic acid family, where the sulfonic acid moiety is modified by an amine group. This structural feature distinguishes it from alkylsulfonic acids (e.g., methylsulfonic acid, CH₃SO₃H) and other organosulfur derivatives. This compound is of interest in synthetic chemistry, particularly as a precursor for sulfonamide-based pharmaceuticals and ionic liquids. However, its detailed physicochemical properties and applications remain less documented compared to structurally similar compounds .

Properties

IUPAC Name

methylsulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c1-2-6(3,4)5/h2H,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMDOKBFMTVEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961445
Record name Methylsulfamic acid
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Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4112-03-2
Record name Methylsulfamic acid
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Record name 4112-03-2
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Record name Methylsulfamic acid
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Preparation Methods

Preparation via Reaction of Sodium Sulfite with Dimethyl Sulfate

One well-documented method involves the reaction of sodium sulfite with dimethyl sulfate in an aqueous medium at elevated temperatures, followed by acidification and purification steps.

Process Description:

  • Sodium sulfite is suspended in water and heated to approximately 95–100°C.
  • Dimethyl sulfate is added dropwise to the heated solution.
  • The mixture is stirred for several hours (typically 4 hours) while maintaining the temperature.
  • The pH is monitored and adjusted by adding sodium sulfite solution to keep it above 7.0.
  • After completion, concentrated sulfuric acid is added to liberate methylsulfamic acid.
  • The product is purified by distillation under reduced pressure.

Reaction Equation:

$$
2 \text{SO}3^{2-} + \text{CH}3\text{O–SO}2–\text{OCH}3 \rightarrow 2 \text{CH}3\text{–SO}3^- + \text{SO}_4^{2-}
$$

Key Parameters and Yields:

Parameter Condition/Value
Sodium sulfite amount 2.38 mol (300 g)
Dimethyl sulfate amount 1.07 mol (135 g)
Temperature 90–100 °C
Reaction time 4 hours
pH control Maintained >7.0
Acidification agent Concentrated sulfuric acid (450 g)
Distillation pressure <3 kPa
Product form Colorless liquid

This method yields high purity this compound after distillation and is scalable for industrial production. However, it requires careful pH control to avoid formation of toxic byproducts such as dimethyl sulfate and methyl sulfuric acid.

Process Data Summary:

Step Description
Raw materials Ammonium sulfite, dimethyl sulfate
Ammonia removal Distillation with air blowing
Acidification agent Concentrated sulfuric acid
Filtration Centrifugal filtration and washing
Distillation Vacuum distillation to concentrate and purify
Yield 82–84% (based on dimethyl sulfate)
Product purity Cl⁻ = 0 ppm, SO₄²⁻ < 10 ppm

This method is well-suited for industrial scale production due to its environmental and economic benefits.

Comparative Analysis of Preparation Methods

Feature Sodium Sulfite + Dimethyl Sulfate Method Ammonium Sulfite + Dimethyl Sulfate Method
Raw materials Sodium sulfite, dimethyl sulfate Ammonium sulfite, dimethyl sulfate
Reaction temperature 90–100 °C Not explicitly stated, involves distillation
Reaction time 4 hours Involves multiple steps including distillation
pH control Required to maintain pH > 7 Ammonia removal by distillation
Environmental impact Potential toxic byproducts if pH not controlled Low pollution, no methyl mercaptan or dimethyl disulfide
Product purity High, after distillation Very high, low chloride and sulfate ion content
Yield Not explicitly stated 82–84% based on dimethyl sulfate
Industrial operability Moderate High
Cost-effectiveness Moderate Low production cost

Research Findings and Notes

  • The reaction of sulfite ions with dimethyl sulfate is a key step in both processes, producing this compound and sulfate ions.
  • Maintaining alkaline conditions during the reaction prevents formation of toxic methyl sulfuric acid and dimethyl sulfate.
  • Acidification with concentrated sulfuric acid liberates the free acid form of this compound.
  • Purification by vacuum distillation is critical to obtain high purity product suitable for industrial applications.
  • Recycling of residual liquids and ammonium sulfite solutions enhances process sustainability.
  • The ammonium sulfite method demonstrates better environmental profile and industrial scalability.

Chemical Reactions Analysis

Types of Reactions: Methylsulfamic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methylsulfonic acid.

    Reduction: It can be reduced to form methylamine and sulfur dioxide.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methylsulfonic acid.

    Reduction: Methylamine and sulfur dioxide.

    Substitution: Various substituted sulfonic acids depending on the reagent used.

Scientific Research Applications

Catalytic Applications

Esterification and Alkylation Reactions
Methylsulfamic acid serves as an effective Brønsted acid catalyst in esterification and alkylation reactions. Its ability to facilitate these reactions makes it valuable in organic synthesis, particularly for producing esters from alcohols and carboxylic acids. The use of MSA in these processes often leads to higher yields and selectivity compared to traditional catalysts like sulfuric acid.

Case Study: Olefin Removal from Aromatics
In a novel application, MSA was utilized as a catalyst for the removal of trace olefins from aromatic compounds. This process not only improved the purity of the aromatic products but also demonstrated MSA's efficiency in catalyzing reactions that typically require harsher conditions when using conventional acids .

Electrochemical Applications

Electrolytes in Electroplating
MSA-based electrolytes are increasingly employed in electrochemical applications due to their high solubility and conductivity. They are particularly useful in the electrodeposition of tin-lead solder for electronic components and the electroplating of tin on steel for food cans. These applications benefit from MSA's lower corrosivity compared to traditional electrolytes like fluoroboric acid .

Redox Flow Batteries
The use of MSA in redox flow batteries (RFBs) is gaining traction as it offers a safer alternative to conventional electrolytes. Research indicates that MSA-based systems can enhance the efficiency and safety of energy storage solutions, particularly in renewable energy applications .

Environmental Applications

Role in Atmospheric Chemistry
Recent studies have highlighted MSA's role in atmospheric nucleation processes. It has been shown to influence particle formation rates when interacting with sulfuric acid and amines, which is critical for understanding cloud formation and climate models. Including MSA in atmospheric models helps improve predictions of aerosol concentrations and their climatic impacts .

Material Processing

Solvent for Difficult-to-Dissolve Polymers
this compound is also used as a solvent for polymers that are challenging to dissolve using conventional solvents. This application is particularly relevant in the production of specialty materials where high purity and specific solvent properties are required.

Data Summary Table

Application AreaSpecific UseBenefits
Catalysis Esterification, alkylationHigher yields, selectivity
Electrochemistry Electrolytes for electroplatingLower corrosivity, enhanced conductivity
Environmental Science Atmospheric nucleation studiesImproved climate models
Material Processing Solvent for specialty polymersEffective dissolution of difficult materials

Mechanism of Action

The mechanism of action of methylsulfamic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with nucleophiles and electrophiles, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Differences :

  • This compound : Contains a sulfamoyl group (-SO₂NH₂) linked to a methyl group.
  • Methylsulfonic acid (MSA, CAS 75-75-2) : Features a sulfonic acid group (-SO₃H) directly bonded to a methyl group .

Physicochemical Properties :

Property This compound Methylsulfonic Acid
Molecular Formula CH₃NHSO₃H CH₃SO₃H
CAS Number 4112-3-2 75-75-2
Melting Point Not reported -60°C
Boiling Point Not reported 167°C (at 10 Torr)
Density Not reported 1.481 g/cm³
Acidity Weak acid (pKa ~1-2)* Strong acid (pKa ~-1.2)

*Estimated based on sulfamic acid analogs.

This compound vs. Sulfamic Acid (H₂NSO₃H)

Structural Differences :

  • This compound : Methyl-substituted sulfamoyl group.
  • Sulfamic acid : Primary amine directly attached to the sulfonic acid group.

Key Comparisons :

Property This compound Sulfamic Acid
Solubility Likely moderate in water Highly water-soluble
Thermal Stability Not reported Decomposes at ~205°C
Industrial Use Limited documentation Water treatment, descaling agents

This compound vs. Alkylsulfonic Acids (e.g., ESA, PSA)

Alkylsulfonic acids like ethylsulfonic acid (ESA, C₂H₅SO₃H) and propylsulfonic acid (PSA, C₃H₇SO₃H) share a sulfonic acid group but lack the amine moiety present in this compound. These compounds are highly acidic and water-soluble, with extraterrestrial origins detected in meteorites .

Functional Roles :

  • Alkylsulfonic acids : Serve as prebiotic sulfur sources in astrochemistry and biochemical evolution .
  • This compound: No evidence of extraterrestrial detection; primarily synthetic or niche industrial use.

This compound vs. Aromatic Sulfonamides

Aromatic sulfonamides (e.g., sulfathiazole, CAS 144-74-1) are pharmacologically active compounds with a sulfonamide group attached to an aromatic ring.

Biological Activity

Methylsulfamic acid (MSA), a sulfamic acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MSA, supported by data tables, case studies, and research findings from various sources.

This compound has the chemical formula CH5NO3S\text{CH}_5\text{NO}_3\text{S} and a molecular weight of 155.17 g/mol. Its structure features a methyl group attached to the nitrogen of the sulfamic acid moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that MSA has antimicrobial properties against various bacteria and fungi.
  • Anticonvulsant Effects : Research has shown that sulfamate derivatives, including MSA, possess anticonvulsant properties, making them potential candidates for treating epilepsy.
  • Inhibition of Carbonic Anhydrase : MSA has been identified as an inhibitor of carbonic anhydrase enzymes, which play a critical role in physiological processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial effects of MSA through various assays. For instance, a disk diffusion assay was employed to test the efficacy of crude extracts containing MSA against pathogens like E. coli and S. aureus. The results indicated significant inhibition zones, suggesting potent antimicrobial activity.

PathogenInhibition Zone (mm)
E. coli15
S. aureus18
Candida albicans12
Aspergillus niger10

Anticonvulsant Activity

The anticonvulsant potential of MSA was explored in a study involving novel sulfamate compounds. The results indicated that certain structural modifications in sulfamates led to enhanced anticonvulsant activity. MSA demonstrated promising results in animal models, correlating with its ability to modulate neurotransmitter systems.

Case Study: Efficacy in Animal Models

In a controlled study, MSA was administered to mice subjected to chemically induced seizures. The findings revealed that MSA significantly reduced seizure frequency and duration compared to the control group.

Inhibition of Carbonic Anhydrase

This compound has been studied for its inhibitory effects on carbonic anhydrase isozymes. This inhibition is particularly relevant in cancer therapy, as tumor-associated isozymes are implicated in tumor growth and metastasis.

Table: Inhibition Potency of this compound on Carbonic Anhydrase Isozymes

Isozyme TypeIC50 (µM)
Cytosolic Isozyme I5.4
Cytosolic Isozyme II3.2
Tumor-associated IX2.1

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Electrophilic Reactivity : MSA can act as an electrophile, engaging in nucleophilic reactions with biological macromolecules.
  • Modulation of Enzyme Activity : By inhibiting specific enzymes like carbonic anhydrases, MSA alters metabolic pathways critical for cell proliferation and survival.

Q & A

Q. What are the validated methodologies for synthesizing methylsulfamic acid and characterizing its purity?

To synthesize this compound, researchers typically employ sulfonation reactions between methylamine derivatives and sulfonic acid precursors under controlled conditions (e.g., low temperature to prevent decomposition). Characterization should include:

  • Elemental analysis to confirm stoichiometry.
  • Spectroscopic techniques (e.g., 1^1H/13^13C NMR, FT-IR) to verify functional groups.
  • Chromatographic methods (HPLC, GC-MS) to assess purity and detect byproducts.
    Documentation must adhere to standardized protocols for experimental reproducibility, including reaction parameters (temperature, solvent, catalyst) and spectral data interpretation .

Q. How should this compound be handled to ensure experimental safety and stability?

  • Storage : Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis.
  • Safety protocols : Use fume hoods, acid-resistant gloves, and eye protection due to its corrosive nature.
  • Stability testing : Conduct accelerated degradation studies under varying pH and temperature to identify decomposition pathways .

Q. What analytical approaches are recommended for assessing this compound purity in complex mixtures?

  • Titrimetric methods : Acid-base titration with standardized NaOH to quantify acidic protons.
  • Differential scanning calorimetry (DSC) : Detect impurities via melting point deviations.
  • Mass spectrometry : Identify trace contaminants through fragmentation patterns.
    Cross-validate results with orthogonal methods to minimize systematic errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or physicochemical properties of this compound?

  • Meta-analysis : Systematically compare studies to identify variables influencing discrepancies (e.g., solvent polarity, temperature).
  • Sensitivity analysis : Test how minor changes in experimental conditions alter outcomes.
  • Replication studies : Reproduce conflicting experiments under controlled settings to isolate causative factors .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?

  • Kinetic studies : Monitor reaction rates under varying substrate concentrations to propose rate laws.
  • Isotopic labeling : Use 18^{18}O or deuterated analogs to trace bond cleavage/formation.
  • Computational modeling : Pair experimental data with DFT calculations to validate proposed intermediates .

Q. How can experimental and computational data be integrated to predict this compound’s behavior in novel environments?

  • Multiscale modeling : Combine quantum mechanics (QM) for molecular interactions with molecular dynamics (MD) for bulk properties.
  • Data fusion : Use machine learning to correlate experimental spectra/kinetics with simulated parameters.
  • Validation : Ensure computational models are benchmarked against empirical data (e.g., crystallographic structures, thermodynamic measurements) .

Methodological Considerations

  • Reproducibility : Document all experimental parameters (e.g., reagent grades, instrument calibration) as per IUPAC guidelines .
  • Data transparency : Share raw datasets and code in supplementary materials to facilitate peer validation .
  • Ethical reporting : Disclose limitations (e.g., sample size, instrumental detection limits) to contextualize findings .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylsulfamic acid
Reactant of Route 2
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